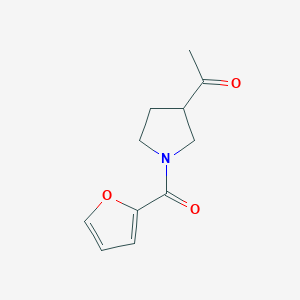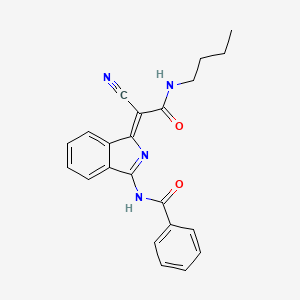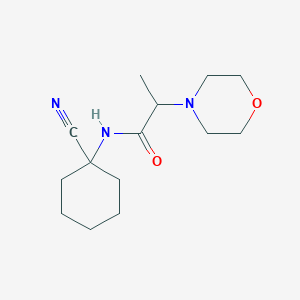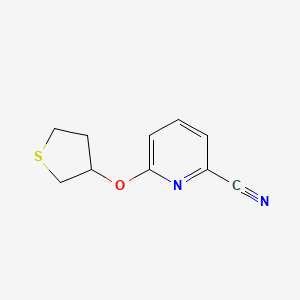
1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone is an organic compound that features a furan ring attached to a pyrrolidine ring, which is further connected to an ethanone group
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
The exact mode of action of 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone is currently unknown due to the lack of specific studies on this compound. Compounds containing a pyrrolidine ring are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring in the structure could potentially influence these properties . Pyrrolidine derivatives are known to have good bioavailability due to their ability to form hydrogen bonds with biological targets .
Result of Action
Given the biological activity of other pyrrolidine derivatives, it’s plausible that this compound could have significant effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone typically involves the following steps:
Formation of the Furan-2-carbonyl Intermediate: This can be achieved through the acylation of furan using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the cyclization of a suitable precursor, such as a 1,4-diamine, under acidic or basic conditions.
Coupling Reaction: The furan-2-carbonyl intermediate is then coupled with the pyrrolidine ring through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride or thionyl chloride.
Final Acylation: The resulting product is then acylated with ethanone under controlled conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or electrophilic reagents under mild conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
1-(Furan-2-carbonyl)pyrrolidine: Lacks the ethanone group, which may affect its reactivity and biological activity.
1-(1-(Furan-2-carbonyl)piperidin-3-yl)ethanone: Contains a piperidine ring instead of a pyrrolidine ring, which can influence its pharmacokinetic properties.
1-(1-(Furan-2-carbonyl)morpholin-3-yl)ethanone: Features a morpholine ring, which can alter its solubility and interaction with biological targets.
Uniqueness: 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone is unique due to its specific combination of a furan ring, pyrrolidine ring, and ethanone group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[1-(furan-2-carbonyl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)9-4-5-12(7-9)11(14)10-3-2-6-15-10/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAIKJPAMMRKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B2441218.png)
![6-Methyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2441219.png)





![methyl 6-{[(2E)-4-(dimethylamino)-N-methylbut-2-enamido]methyl}pyridine-3-carboxylate](/img/structure/B2441230.png)

![2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2441232.png)

![5-Ethyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2441235.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2441237.png)
![N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2441239.png)
